molecular formula C13H11N3O3 B7875443 (4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetic acid

(4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetic acid

Cat. No.: B7875443
M. Wt: 257.24 g/mol
InChI Key: RZSUQYJZZWFOIR-UHFFFAOYSA-N
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Description

(4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetic acid is a heterocyclic compound that features a fused pyrimidine and indazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine derivatives with isocyanates or carbodiimides, followed by cyclization to form the fused ring system. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides or amines. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, methanol), and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

(4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetic acid include other fused heterocyclic systems such as:

  • Imidazo[1,2-a]pyridines
  • Benzimidazoles
  • Indazoles

Uniqueness

The uniqueness of this compound lies in its specific fused ring structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets and can be exploited for the development of novel therapeutic agents or materials with specialized functions .

Properties

IUPAC Name

2-(4-methyl-2-oxopyrimido[1,2-b]indazol-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-8-6-11(17)14-13-9-4-2-3-5-10(9)15(16(8)13)7-12(18)19/h2-6H,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSUQYJZZWFOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C2N1N(C3=CC=CC=C32)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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